

Pharmaceutical Applications of Calcium 2-oxo-3-phenylpropanoate: Application Notes and Protocols

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Compound of Interest

Compound Name: *Calcium 2-oxo-3-phenylpropanoate*

Cat. No.: *B1588136*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium 2-oxo-3-phenylpropanoate, also known as calcium phenylpyruvate, is a calcium salt of the keto acid of phenylalanine. This compound has garnered significant interest in the pharmaceutical field, primarily for its application in the management of chronic kidney disease (CKD) and its potential role in the treatment of metabolic disorders such as phenylketonuria (PKU). This document provides detailed application notes and experimental protocols for researchers and drug development professionals working with this compound.

Application in Chronic Kidney Disease (CKD)

Calcium 2-oxo-3-phenylpropanoate is a key component of compound α -keto acid tablets, often referred to as ketoanalogues. These formulations are prescribed as a nutritional therapy for patients with CKD, particularly in stages 3-5, who are on a protein-restricted diet.

The primary mechanism of action involves the transamination of the keto acid in the body. By utilizing endogenous nitrogenous waste products, such as urea, to convert into the essential amino acid phenylalanine, it reduces the overall nitrogen load on the compromised kidneys.^[1]
^[2] This process helps to mitigate the buildup of uremic toxins and can slow the progression of

renal failure.[2][3] Furthermore, the calcium content of the compound aids in managing the mineral and bone disorders commonly associated with CKD.[3]

Quantitative Data from Clinical Studies

The efficacy of ketoanalogue supplementation in conjunction with a very-low-protein diet (VLPD) or low-protein diet (LPD) in CKD patients has been evaluated in numerous clinical trials. The following tables summarize key quantitative findings from these studies.

Study/Meta-Analysis	Number of Participants	Follow-up Duration	Key Findings	Reference
Meta-analysis (2019)	951	-	Ketoanalogue supplementation significantly delayed the progression of CKD, particularly in patients with an eGFR > 18 mL/min/1.73 m ² .	[4]
Retrospective Cohort Study	140	12 months	The VLPD plus ketoanalogue group showed no significant change in eGFR, while the LPD group showed a significant decrease.	[5]
Meta-analysis (2024)	1344	Median of 13 months	Ketoanalogue supplementation resulted in a significantly higher GFR, and decreased levels of urea nitrogen and phosphorus.	[3][6]
Randomized Controlled Trial	-	-	A keto-diet with ketoanalogues resulted in a 57% slower decline in renal function compared to a	[2]

conventional low-protein diet.

Parameter	Effect of Ketoanalogue Supplementation	Mean Difference/Hazard Ratio	Significance	Reference
Glomerular Filtration Rate (eGFR)	Slower decline	MD = 5.81 (for eGFR > 18)	p < 0.0001	[4]
Slower decline	-5.2 ± 3.6 mL/min/1.73 m ² per year difference vs. LPD	p < 0.001	[5]	
Higher GFR	-	Significant	[3][6]	
Serum Urea Nitrogen	Decrease	-	Significant	[3][6]
Serum Calcium	Increase	-	p = 0.04	[4]
Serum Phosphorus	Decrease	-	p = 0.001	[4]
Serum Albumin	No significant change	MD = 0.02	p = 0.56	[4]
End-Stage Kidney Disease (ESKD) Risk	Marginally lower in non-diabetics	-	-	[3][6]

Experimental Protocols

Principle: Urea in the serum is hydrolyzed by urease to ammonia and carbon dioxide. The ammonia produced then reacts with α-ketoglutarate in the presence of glutamate dehydrogenase (GLDH) and reduced nicotinamide adenine dinucleotide (NADH). The

corresponding decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺ is proportional to the urea concentration.

Materials:

- Spectrophotometer capable of reading at 340 nm
- Cuvettes
- Micropipettes
- Urea assay kit (containing urease, GLDH, NADH, and α -ketoglutarate)
- Serum samples
- Urea standards
- Deionized water

Procedure:

- Reagent Preparation: Prepare the working reagent according to the manufacturer's instructions.
- Sample Preparation: Centrifuge blood samples to separate serum.
- Assay:
 - Pipette 1.0 mL of the working reagent into a cuvette.
 - Add 10 μ L of serum sample or standard to the cuvette.
 - Mix well and incubate at 37°C for 5 minutes.
 - Measure the initial absorbance (A1) at 340 nm.
 - Exactly 1 minute after the first reading, measure the final absorbance (A2) at 340 nm.
- Calculation:

- Calculate the change in absorbance (ΔA) = $A_1 - A_2$.
- Calculate the urea concentration using the following formula: Urea Concentration (mg/dL) = (ΔA of sample / ΔA of standard) x Concentration of standard

Principle: The estimated Glomerular Filtration Rate (eGFR) is a calculation based on the serum creatinine level, age, sex, and race. The Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation is a commonly used formula.^[7]

Materials:

- Patient's serum creatinine level (mg/dL)
- Patient's age (years)
- Patient's sex
- Patient's race (for some versions of the equation)
- CKD-EPI calculator or formula

Procedure:

- Data Collection: Obtain the patient's serum creatinine, age, sex, and race.
- Calculation: Input the data into a CKD-EPI calculator or use the appropriate formula. The formula varies based on sex and serum creatinine level.

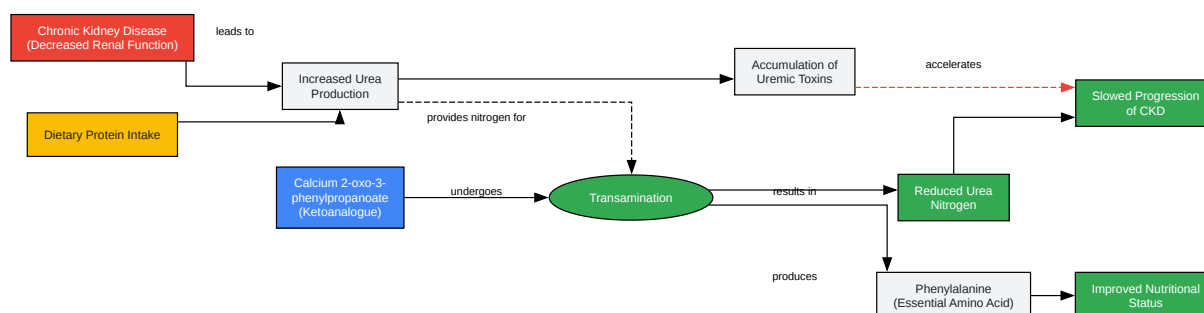
CKD-EPI Creatinine Equation (2009): $eGFR = 141 \times \min(SCr/\kappa, 1)^\alpha \times \max(SCr/\kappa, 1)^{-1.209} \times 0.993^{Age} \times 1.018$ [if female] $\times 1.159$ [if Black]

where:

- SCr is serum creatinine in mg/dL
- κ is 0.7 for females and 0.9 for males
- α is -0.329 for females and -0.411 for males

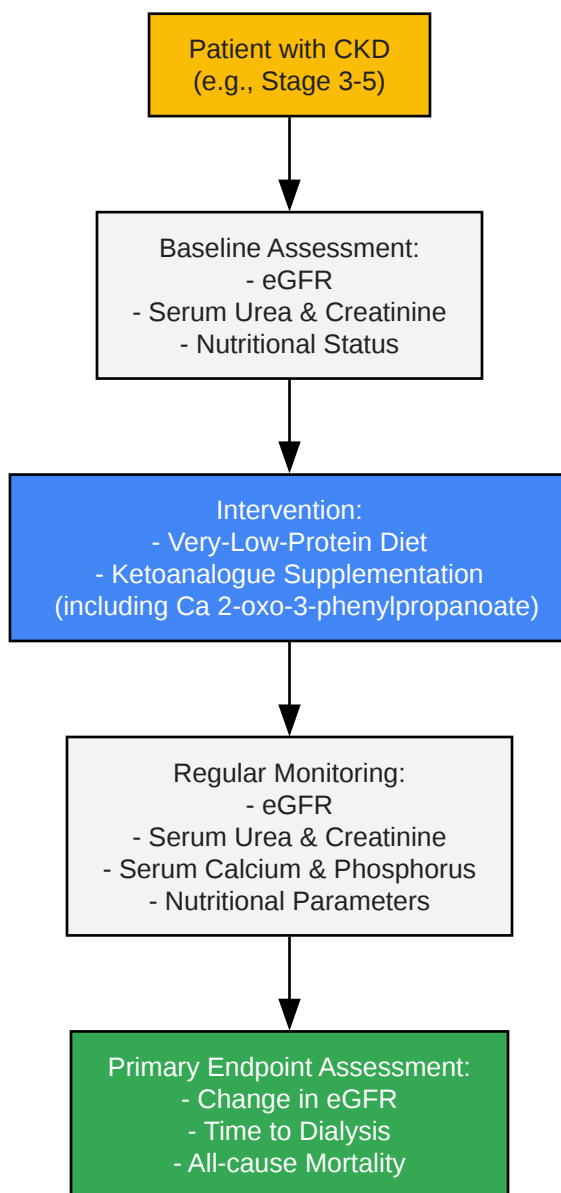
- min indicates the minimum of SCr/k or 1
- max indicates the maximum of SCr/k or 1

Signaling Pathway and Workflow Diagrams



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Caption: Mechanism of Action of **Calcium 2-oxo-3-phenylpropanoate** in CKD.



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Caption: Experimental Workflow for a Clinical Trial of Ketoanalogue Therapy in CKD.

Application in Phenylketonuria (PKU)

Phenylketonuria is an inborn error of metabolism characterized by the inability to properly metabolize the essential amino acid phenylalanine. The primary treatment is a strict, lifelong phenylalanine-restricted diet. **Calcium 2-oxo-3-phenylpropanoate**, as a nitrogen-free precursor to phenylalanine, has been investigated as a potential therapeutic agent. The rationale is that it can be transaminated to phenylalanine in a controlled manner, potentially

allowing for a less restrictive diet while maintaining safe blood phenylalanine levels. However, clinical data on this specific application is limited.

Quantitative Data from Related Studies

While direct clinical trial data for **Calcium 2-oxo-3-phenylpropanoate** in PKU is scarce, studies on large neutral amino acid (LNAA) supplementation, which competes with phenylalanine for transport across the blood-brain barrier, provide some relevant insights.

Study Type	Number of Participants	Duration	Key Findings	Reference
Study on LNAA supplementation	12	1 year	Significant improvement in quality of life and cognitive function.	[8]
Double-blind, placebo-controlled trial of LNAA	-	Short-term	Significant lowering of blood phenylalanine concentration by an average of 39% from baseline.	[9]
Study on LNAA supplementation in mice	-	6 weeks	LNAA supplementation significantly reduced blood and brain phenylalanine concentrations.	[10]

Experimental Protocols

Principle: Phenylalanine and tyrosine are extracted from dried blood spots and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled internal

standards are used for accurate quantification.

Materials:

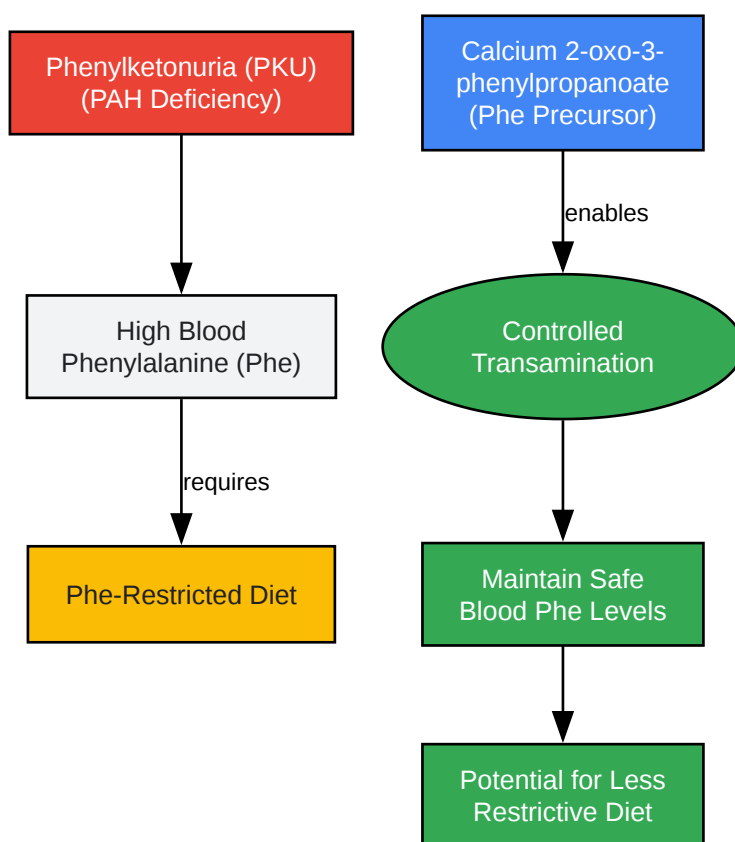
- LC-MS/MS system
- Dried blood spot (DBS) cards
- Puncher for DBS
- Methanol with stable isotope-labeled internal standards (e.g., $^{13}\text{C}_6$ -Phenylalanine, $^{13}\text{C}_9$ -Tyrosine)
- Microcentrifuge tubes
- Centrifuge
- Autosampler vials

Procedure:

- Sample Preparation:
 - Punch a 3 mm disc from the DBS card into a microcentrifuge tube.
 - Add 100 μL of methanol containing the internal standards.
 - Vortex for 20 minutes to extract the amino acids.
 - Centrifuge at 10,000 x g for 10 minutes.
- LC-MS/MS Analysis:
 - Transfer the supernatant to an autosampler vial.
 - Inject a specific volume (e.g., 10 μL) into the LC-MS/MS system.
 - Separate the amino acids using a suitable C18 column with a gradient elution.

- Detect and quantify the analytes and internal standards using multiple reaction monitoring (MRM).
- Data Analysis:
 - Generate a calibration curve using standards of known concentrations.
 - Calculate the concentration of phenylalanine and tyrosine in the samples based on the peak area ratios of the analytes to their respective internal standards.[11]

Logical Relationship Diagram



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Caption: Logical Relationship for the Potential Use of **Calcium 2-oxo-3-phenylpropanoate** in PKU.

Conclusion

Calcium 2-oxo-3-phenylpropanoate is a promising pharmaceutical compound with a well-established role in the management of chronic kidney disease and potential applications in metabolic disorders like phenylketonuria. The provided application notes and protocols offer a foundation for researchers and drug development professionals to further explore and utilize this compound in their work. Continued research is warranted to fully elucidate its therapeutic potential and to develop optimized treatment regimens.

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